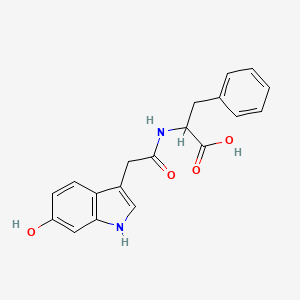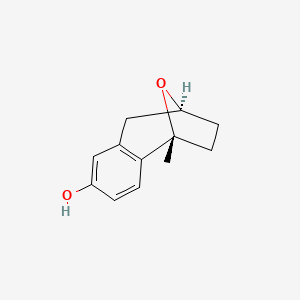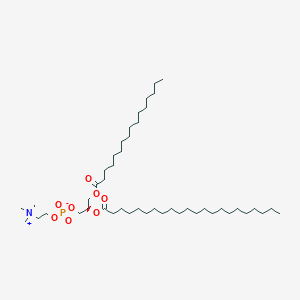
1-Hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:0 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and docosanoyl respectively. It derives from a hexadecanoic acid and a docosanoic acid.
Applications De Recherche Scientifique
Physical and Chemical Properties
- Critical Micellar Concentration and Analytical Techniques : The critical micellar concentration of 1-Hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine and its analogs has been determined. This understanding is crucial for assessing their behavior in biological systems, as they are likely to be present as monomolecular species at concentrations used in biological studies (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Synthesis and Applications in Study of Biological Properties
- Arsenic-Containing Phosphatidylcholines : A synthetic process has been developed for arsenic-containing phosphatidylcholines, including 1-O-hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine, facilitating studies into their biological and toxicological properties in food sources like herring caviar (Guttenberger, Glabonjat, Tassoti, & Francesconi, 2017).
Membrane Biophysics and Lipid Mixtures
- Phase Behavior in Lipid Mixtures : Research on lipid mixtures containing this compound has contributed to understanding the phase behavior and properties of lipid bilayers and monolayers, which is significant for cellular membrane studies (Dumaual, Jenski, & Stillwell, 2000).
Novel Synthesis and Characterization
- Synthesis of Unusual Phospholipids : The synthesis and characterization of unique phospholipid molecular species, including this compound, provide insights into their structural properties and potential applications (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
Fluorescent Probes in Studying Lipid Bilayers
- Mixing Properties of Phosphatidylcholine/Phosphatidylethanolamine Bilayers : The use of fluorescent probes in the study of mixing properties of lipid bilayers containing this compound has provided insights into lipid domain formation and lateral mobility (Ahn & Yun, 1999).
Comparative Studies of Lipid Bilayers
- Comparison of Phosphatidylcholines in Bilayers : Comparative studies of lipid bilayers incorporating this compound have shed light on the unique properties imparted by different fatty acids in the lipid structure (Zerouga, Jenski, & Stillwell, 1995).
Membrane Elastic Stress and Function
- Impact on Membrane Elastic Stress and Protein Function : Research on the structure of lipid bilayers containing this compound has implications for understanding membrane elastic stress and its effects on integral receptor proteins like rhodopsin (Mihailescu & Gawrisch, 2006).
Lipid Chain Dynamics and Membrane Properties
- Influence on Membrane Dimensions and Hydration : Studies on the effects of unsaturated lipid chains, including those in this compound, on membrane dimensions, molecular order, and hydration provide valuable insights into the biophysical properties of cell membranes (Binder & Gawrisch, 2001).
Enzymatic Synthesis and Biological Activity
- Enzymatic Synthesis and Hypotensive Properties : The enzymatic synthesis of compounds related to this compound has been studied, highlighting their potential biological importance and hypotensive properties (Wykle, Malone, & Snyder, 1980).
Drug Delivery Systems
- Synthesis for Drug Delivery Applications : The synthesis of phosphatidylcholine compounds containing this compound for use in drug delivery systems demonstrates the potential pharmaceutical applications of these lipids (Zerouga, Stillwell, & Jenski, 2002).
Propriétés
Formule moléculaire |
C46H92NO8P |
|---|---|
Poids moléculaire |
818.2 g/mol |
Nom IUPAC |
[(2R)-2-docosanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 |
Clé InChI |
GHBAFISLPNCOEP-USYZEHPZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


](/img/structure/B1263058.png)
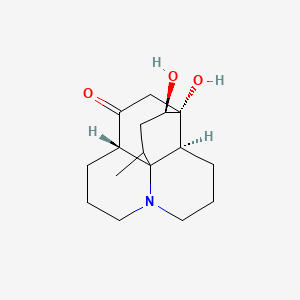
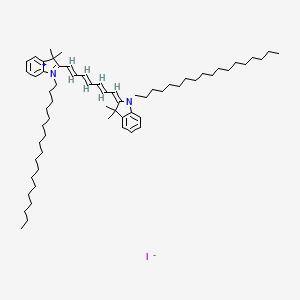


![1-((2,6-Difluorophenyl)sulfonyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine](/img/structure/B1263068.png)
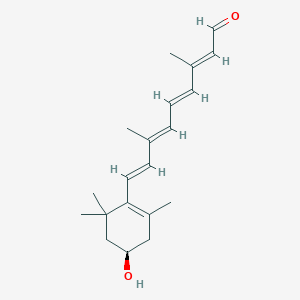
![[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B1263071.png)
![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)
